[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471549
InChI: InChI=1S/C17H26N2O2/c1-2-19(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)18-12-17(20)21/h3-5,8-9,15-16,18H,2,6-7,10-13H2,1H3,(H,20,21)
SMILES: CCN(CC1=CC=CC=C1)C2CCCCC2NCC(=O)O
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol

[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid

CAS No.:

Cat. No.: VC13471549

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid -

Specification

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
IUPAC Name 2-[[2-[benzyl(ethyl)amino]cyclohexyl]amino]acetic acid
Standard InChI InChI=1S/C17H26N2O2/c1-2-19(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)18-12-17(20)21/h3-5,8-9,15-16,18H,2,6-7,10-13H2,1H3,(H,20,21)
Standard InChI Key BRPPTLKHWNCLKS-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C2CCCCC2NCC(=O)O
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCCCC2NCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[[2-[benzyl(ethyl)amino]cyclohexyl]amino]acetic acid, reflects its three-dimensional topology:

  • A benzyl group (C₆H₅CH₂) attached to an ethylamine moiety (C₂H₅NH).

  • A cyclohexyl ring substituted with an amino group (NH) at the 2-position.

  • An acetic acid (-CH₂COOH) side chain linked to the cyclohexylamino group .

The stereochemistry of the cyclohexyl ring and the ethyl-benzyl amine group introduces conformational flexibility, which may influence its biological interactions .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₇H₂₆N₂O₂
Molecular Weight290.4 g/mol
SMILESCCN(CC1=CC=CC=C1)C2CCCCC2NCC(=O)O
LogP (Partition Coefficient)~2.4 (predicted)
SolubilityModerate in polar solvents

The logP value suggests moderate lipophilicity, enabling potential blood-brain barrier penetration . Its solubility in ethanol and dimethyl sulfoxide (DMSO) facilitates in vitro pharmacological testing.

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid typically involves multi-step organic reactions:

Step 1: Formation of the Benzyl-Ethyl-Amine Intermediate

Benzyl chloride reacts with ethylamine in the presence of a base (e.g., K₂CO₃) to yield N-benzyl-N-ethylamine .

Step 2: Cyclohexylamine Functionalization

The cyclohexyl ring is introduced via nucleophilic substitution. For example, cyclohexene oxide may react with the benzyl-ethyl-amine under acidic conditions to form 2-(benzyl-ethyl-amino)cyclohexanol, which is subsequently oxidized to the corresponding ketone .

Step 3: Acetic Acid Conjugation

The ketone intermediate undergoes reductive amination with glycine or a glycine ester, followed by hydrolysis to yield the final acetic acid derivative .

Analytical Validation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): δ 7.3–7.2 (m, 5H, aromatic), 3.6–3.4 (m, 2H, CH₂COO), 2.9–2.7 (m, 4H, NCH₂CH₃ and NCH₂C₆H₁₁) .

  • Mass Spectrometry (MS):

    • ESI-MS m/z: 291.2 [M+H]⁺.

Pharmacological Applications

Cognitive Enhancement

The ethyl-benzyl-amine moiety is critical for acetylcholinesterase inhibition, a mechanism shared with Alzheimer’s therapeutics. In rodent models, derivatives improved maze navigation and avoidance response retention, indicating potential nootropic applications .

Comparative Analysis with Structural Analogs

CompoundMolecular WeightLogPKey Pharmacological Activity
[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid290.42.4Spasmolytic, nootropic
2-[Benzoyl(benzyl)amino]acetic acid 269.32.4Antimicrobial
m-[2-(Benzylethylamino)-ethyl]benzoic acid 327.43.1Anticholinergic

The acetic acid moiety in [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid enhances water solubility compared to methyl ester analogs, potentially improving bioavailability .

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